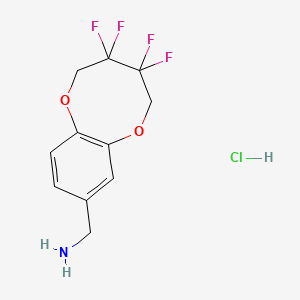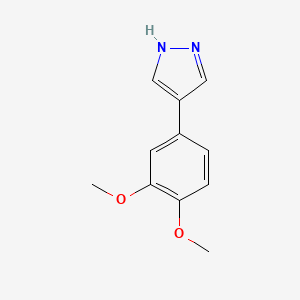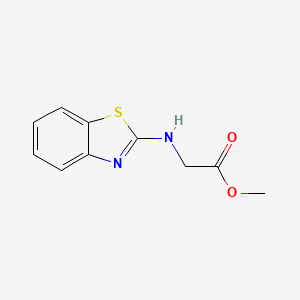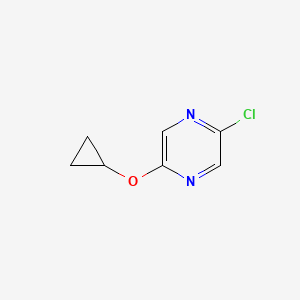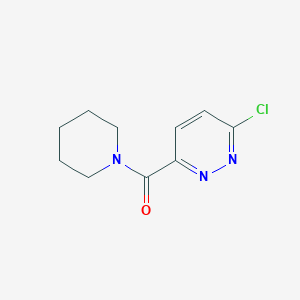
3-Chloro-6-(piperidine-1-carbonyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a piperidine-1-carbonyl group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine typically involves the reaction of 3-chloropyridazine with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Chloro-6-(piperidine-1-carbonyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of carboxylic acids and piperidine.
科学研究应用
3-Chloro-6-(piperidine-1-carbonyl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique properties, including its hydrogen-bonding capacity and dipole moment, facilitate binding to these targets. This interaction can modulate the activity of the target, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
3-Chloropyridazine: Lacks the piperidine-1-carbonyl group, making it less versatile in medicinal chemistry applications.
6-(Piperidine-1-carbonyl)pyridazine: Lacks the chloro group, which may affect its reactivity and binding properties.
3,6-Dichloropyridazine: Contains two chloro groups, which can lead to different reactivity patterns compared to 3-Chloro-6-(piperidine-1-carbonyl)pyridazine.
Uniqueness
This compound is unique due to the presence of both the chloro and piperidine-1-carbonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in drug design and other scientific research areas.
属性
分子式 |
C10H12ClN3O |
|---|---|
分子量 |
225.67 g/mol |
IUPAC 名称 |
(6-chloropyridazin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O/c11-9-5-4-8(12-13-9)10(15)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 |
InChI 键 |
WTLQIVBSAJHTAD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B13568225.png)

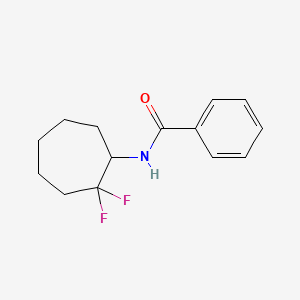
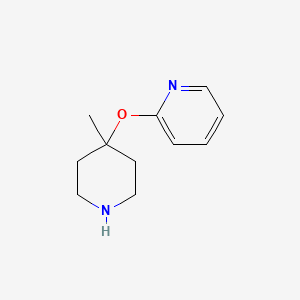

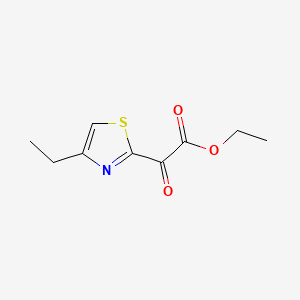
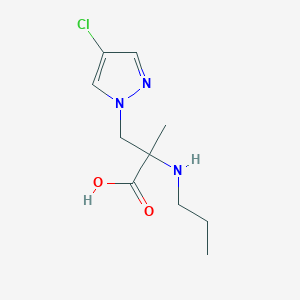
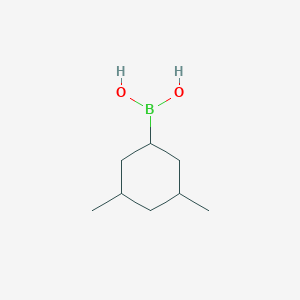
![2-[1-(1,2-Oxazol-3-yl)cyclobutyl]aceticacid](/img/structure/B13568267.png)
